Vinpocetine, chemically known as ethyl apovincaminate, is a synthetic derivative of vincamine, a naturally occurring alkaloid found in the periwinkle plant (Vinca minor). [, , , ] Vinpocetine is classified as a nootropic agent, a class of substances purported to enhance cognitive function. [, ] In scientific research, vinpocetine serves as a valuable tool for investigating various physiological processes, particularly those related to cerebral blood flow, neuroprotection, and inflammation. [, , , , , , , , , , , , , , , ]
Vinpocetine is a semi-synthetic derivative of the alkaloid vincamine, derived from the periwinkle plant (Vinca minor). It is primarily recognized for its neuroprotective properties and is used in various therapeutic applications, particularly in the treatment of cerebrovascular disorders. Vinpocetine has garnered interest due to its potential benefits in enhancing cognitive function and providing neuroprotection against ischemic damage.
Vinpocetine is synthesized from vincamine, which is obtained from the Vinca minor plant. The compound has been the subject of extensive research due to its pharmacological effects and potential therapeutic applications.
Vinpocetine is classified as a nootropic agent, which means it is believed to enhance cognitive function. It falls under the category of cerebrovascular agents and is often used in the management of conditions such as stroke, dementia, and other cognitive impairments.
The synthesis of vinpocetine involves several methods, with two notable patents detailing efficient processes.
These methods highlight the efficiency and environmental considerations of modern synthetic routes for vinpocetine production.
The molecular formula of vinpocetine is , with a molecular weight of 350.46 g/mol. The structure consists of multiple rings, including four six-membered rings and one five-membered ring. This complex structure contributes to its biological activity and interaction with various biological targets.
The synthesis of vinpocetine involves several key chemical reactions:
Vinpocetine exhibits its pharmacological effects primarily through several mechanisms:
Vinpocetine is utilized in various scientific and medical contexts:
Vinpocetine serves as a potent and selective inhibitor of calcium/calmodulin-stimulated PDE1, a critical regulator of cyclic nucleotide degradation. This enzymatic inhibition elevates intracellular secondary messengers cAMP and cGMP, which function as master regulators of neuronal plasticity, vasodilation, and metabolic processes [5] [9].
Vinpocetine exhibits distinct pharmacological selectivity across PDE1 isoforms:
This isoform preference has functional implications due to tissue-specific expression patterns. PDE1B predominates in brain regions critical for cognition (cortex, striatum, hippocampus), while PDE1A/C are enriched in vascular smooth muscle [5] [9]. In vitro studies confirm vinpocetine (20 μM) suppresses PDE1B in microglia, shifting them toward anti-inflammatory M2 phenotypes—a key mechanism in cerebral ischemia [2].
Table 1: Isoform-Specific Inhibition Profile of Vinpocetine
PDE1 Isoform | IC₅₀ (μM) | Primary Tissue Distribution | Functional Consequences of Inhibition |
---|---|---|---|
PDE1A | 8-20 | Vascular smooth muscle, Brain | Vasodilation, Cerebral blood flow increase |
PDE1B | 8-20 | Striatum, Cortex, Hippocampus | Microglial M2 polarization, Neuroprotection |
PDE1C | 40-50 | Heart, Proliferating SMCs | Limited significance at therapeutic doses |
Vinpocetine's PDE1 inhibition orchestrates complex cyclic nucleotide crosstalk:
Table 2: Functional Consequences of Cyclic Nucleotide Modulation
Second Messenger | Primary Effectors | Biological Outcomes | Validated Experimental Models |
---|---|---|---|
cAMP ↑ | PKA-CREB axis | Neurite outgrowth, Synaptic plasticity genes | Aβ rat models, Oxygen-glucose deprivation |
cGMP ↑ | PKG signaling | Cerebral vasodilation, Platelet aggregation inhibition | MCAO models, Isolated vessels |
cAMP/cGMP balance | PDE feedback loops | Homeostatic regulation of inflammation and metabolism | 3T3-L1 adipocytes, BV2 microglia |
Vinpocetine (10–50 μM) blocks voltage-gated Na⁺ channels in a concentration-dependent manner, reducing pathological Na⁺ influx during neuronal depolarization [5] [9]. This inhibition:
During ischemic conditions, vinpocetine's Na⁺ channel blockade provides multi-target neuroprotection:
Vinpocetine directly inhibits IKKβ (IC₅₀ ≈ 17 μM) independently of its PDE1 activity [3] [7]. This action:
Through IKK/NF-κB blockade, vinpocetine transcriptionally downregulates:
Table 3: Inflammatory Mediators Suppressed by Vinpocetine via NF-κB Pathway
Mediator Category | Key Molecules | Cellular Sources | Functional Impact |
---|---|---|---|
Cytokines | TNF-α, IL-1β, IL-6 | Macrophages, Microglia | Neutrophil recruitment, Fever response |
Chemokines | MCP-1, MIP-2, IL-8 | Endothelial cells, Astrocytes | Monocyte infiltration, Chemotaxis |
Adhesion Molecules | VCAM-1, ICAM-1, E-selectin | Vascular endothelium | Leukocyte adhesion, Transendothelial migration |
Enzymes | iNOS, COX-2 | Activated microglia | NO overproduction, Prostaglandin synthesis |
In in vivo LPS-induced lung inflammation models, vinpocetine (20 mg/kg) reduces polymorphonuclear leukocyte infiltration by 68% and proinflammatory cytokines by 75–90% [3]. In atherosclerosis, it stabilizes plaques by suppressing NF-κB-dependent matrix metalloproteinase expression in macrophages [4] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0